molecular formula C20H20N2O2 B12896347 N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide CAS No. 87783-85-5

N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

Katalognummer: B12896347
CAS-Nummer: 87783-85-5
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: ZKDQPCBSGBNHCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a methyloxazole ring, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of benzylamine with 4-benzyl-2-methyloxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced amide derivatives with altered functional groups.

    Substitution: Compounds with nucleophilic groups replacing the benzyl groups.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-2-(4-methylphenyl)acetamide
  • N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide
  • 2-Methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole

Uniqueness

N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide stands out due to its unique combination of a benzyl group, methyloxazole ring, and acetamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

87783-85-5

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-15-21-19(13-17-9-5-3-6-10-17)20(24-15)22(16(2)23)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI-Schlüssel

ZKDQPCBSGBNHCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(O1)N(CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.